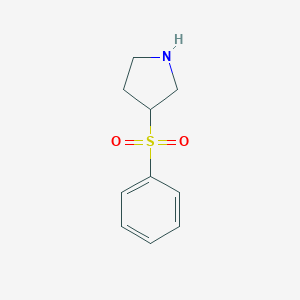

3-(苯磺酰基)吡咯烷

描述

3-(Phenylsulfonyl)pyrrolidine (3-PSP) is a sulfur-containing heterocyclic compound that has been widely studied in the scientific community. It is a versatile molecule that has numerous applications in the field of organic chemistry, biochemistry, and pharmacology. 3-PSP is a useful synthetic intermediate in the synthesis of a variety of compounds, and it has also been used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, 3-PSP has been studied for its potential therapeutic applications in the treatment of various diseases.

科学研究应用

吡咯烷的合成:它用于合成立体选择性优异的 2,5-二取代吡咯烷,这对进一步的化学反应很有价值 (Craig, Jones, & Rowlands, 2000).

乙烯基吡咯的制备:3-(苯磺酰基)吡咯烷可用于制备稳定的乙烯基吡咯,乙烯基吡咯在与缺电子亲二烯体进行 [4 + 2] 环加成反应中可作为杂二烯,得到四氢吲哚 (Xiao & Ketcha, 1995).

荧光衍生化:它用于含 3-硝基酪氨酸肽的选择性荧光衍生化,以及亲和富集,用于荧光检测和质谱鉴定 (Dremina et al., 2011).

不对称迈克尔加成:它作为一种高效的有机催化剂,用于环己酮和环戊酮不对称迈克尔加成到 α-硝基苯乙烯 (Singh et al., 2013).

TADF 材料的构建:3-(苯磺酰基)吡啶用于构建热激活延迟荧光材料和具有良好光电性能的 OLED (Wu et al., 2021).

抗癌剂:作为阿尼西硫水杨酸的衍生物,它在体外和体内都显示出作为抗癌剂的潜力 (Wang et al., 2014).

硝基(苯磺酰基)衍生物的前体:它是环稠芳香族或杂芳香族化合物的硝基(苯磺酰基)衍生物的极好前体 (Bianchi et al., 2003).

5-HT6 拮抗剂:一些衍生物对治疗某些中枢神经系统 (CNS) 疾病具有治疗意义 (Ivashchenko et al., 2012).

区域选择性加成反应:它可用于与杂原子亲核试剂的区域选择性加成反应中,形成吡咯烷 (Yang, Jeon, & Jeong, 2012).

与 DNA 的相互作用:它与 DNA 相互作用,形成与分子的复合物,这对于生化研究可能很重要 (Sivaraman et al., 1996).

作用机制

Target of Action

It is known that pyrrolidine derivatives, a class of compounds to which 3-(phenylsulfonyl)pyrrolidine belongs, have been found to bind with high affinity to multiple receptors . This suggests that 3-(Phenylsulfonyl)pyrrolidine may also interact with various biological targets.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(Phenylsulfonyl)pyrrolidine may also affect multiple biochemical pathways.

Pharmacokinetics

The pyrrolidine ring is a common feature in many drugs and is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906616 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-04-4 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic route is described in the research for creating 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines?

A: The research focuses on a specific synthetic pathway to obtain 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines. This method utilizes a 5-endo-trig cyclization reaction. [, ] This specific type of cyclization reaction is highlighted as a key step in the synthesis process. Further details regarding the reaction conditions and specific reagents used can be found within the cited research papers. [, ]

Q2: Why is the synthesis of 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines of interest to researchers?

A: While the provided abstracts don't delve into specific applications, the synthesis of substituted pyrrolidines, in general, is a significant area of research in organic chemistry. Pyrrolidines are heterocyclic compounds that are found as a core structural motif in various natural products and pharmaceuticals. The presence of the phenylsulfonyl group at the 3-position and the possibility for further substitutions at the 2 and 5 positions likely influence the chemical properties and potential biological activity of these molecules. Therefore, developing efficient and versatile synthetic routes, such as the 5-endo-trig cyclization described in the research, is crucial for exploring the potential applications of these compounds in drug discovery and materials science. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)